![molecular formula C18H18N2O2S B2651511 3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 862316-69-6](/img/structure/B2651511.png)
3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothieno pyrimidines and their derivatives are a class of heterocyclic compounds that have been studied for their diverse biological activities . They are known to possess antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido pyrimidin-5-ones and pyrido pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido pyrimidin-5-ones or pyrido pyrimidin-7-ones .Molecular Structure Analysis
The molecular structure of these compounds can show a significant degree of helical distortion . The structure-activity relationship of some new anti-inflammatory benzothieno pyrimidin-4-one sulphonamide thio-derivatives has been explored .Chemical Reactions Analysis
The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2. It was demonstrated that prior oxidation of SMe group with m-chloroperbenzoic acid allowed for simpler introduction of the NHBn moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely and are influenced by their molecular structure and the presence of various functional groups .Applications De Recherche Scientifique
Chromophores and Electrochemistry
A study by Klikar et al. (2017) focused on the synthesis of push-pull derivatives featuring triphenylamine as an electron-donating group and various π-linkers, including aromatic fragments similar to the compound of interest. These chromophores were analyzed for their nonlinear optical (NLO) properties, electrochemical characteristics, and intramolecular charge transfer efficiencies, showcasing the potential of such compounds in electronic and photonic applications Klikar et al., 2017.
Synthetic Approaches and Antimicrobial Activity
Research by Vlasov et al. (2015) developed an effective synthesis method for compounds with a structural resemblance, highlighting the antimicrobial activity of certain derivatives. This demonstrates the compound's relevance in the development of new antimicrobial agents Vlasov et al., 2015.
Antithrombotic Properties
Furrer et al. (1994) explored the conversion of related compounds into new antithrombotic agents with favorable cerebral and peripheral effects. The synthesis approach and resultant biological activity indicate potential therapeutic applications Furrer et al., 1994.
Ionophore for Sensor Applications
Cordaro et al. (2011) synthesized a U-shaped molecule with potential as an ionophore for sensor applications. This research underscores the versatility of such compounds in sensor development and metal ion detection Cordaro et al., 2011.
Green Synthesis and Pharmacological Interests
Brahmachari and Nayek (2017) highlighted a catalyst-free, eco-friendly synthesis of pharmaceutically relevant derivatives, pointing to the compound's utility in sustainable pharmaceutical manufacturing Brahmachari & Nayek, 2017.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(2-phenylethyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-15-13-8-4-5-9-14(13)23-16(15)19-18(22)20(17)11-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSVVOQXFAEYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)
triazin-4-one](/img/structure/B2651431.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)


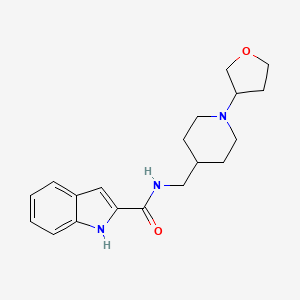

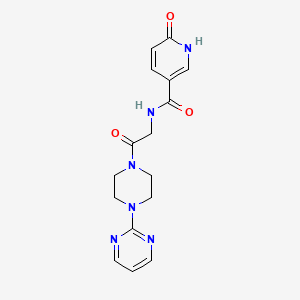
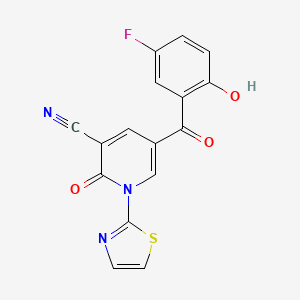
![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
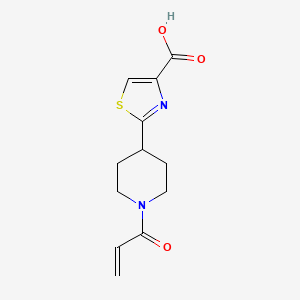
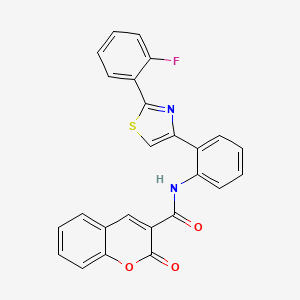
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)
